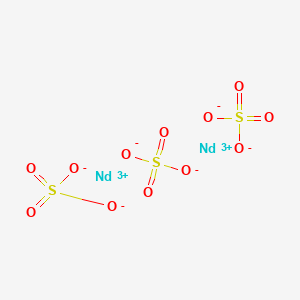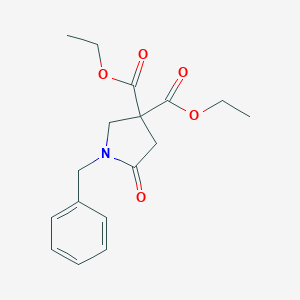
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance GABA-mediated inhibitory neurotransmission, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to decrease the levels of inflammatory mediators, such as prostaglandins, leading to its anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in medicinal chemistry. However, there are also limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Direcciones Futuras
There are several future directions for the study of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1. One area of research could be focused on improving its pharmacokinetic properties, such as increasing its half-life, to make it more suitable for use in drug development. Additionally, further studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective drugs based on its structure. Finally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 could be tested in preclinical and clinical trials to evaluate its potential as a treatment for neurological disorders, pain, and cancer.
Métodos De Síntesis
Compound 1 has been synthesized using various methods, including the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of a base, and the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of an acid catalyst. The yields of these methods range from 20-80%, and the purity of the Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Propiedades
Número CAS |
135380-25-5 |
|---|---|
Nombre del producto |
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-15(20)17(16(21)23-4-2)10-14(19)18(12-17)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
HKQFYQOOWCHGAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
Sinónimos |
DIETHYL 1-BENZYL-5-OXOPYRROLIDINE-3,3-DICARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



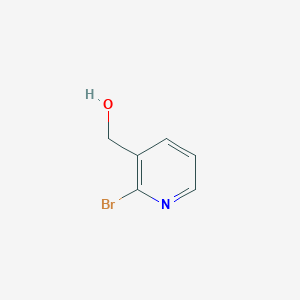
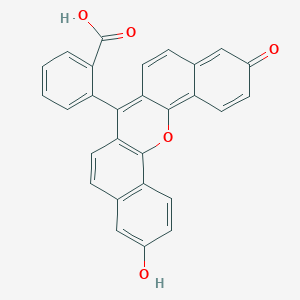
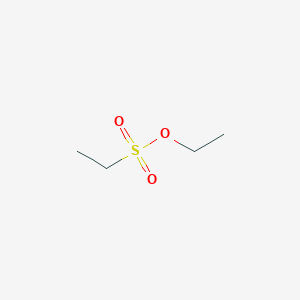
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
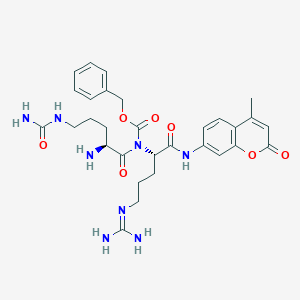
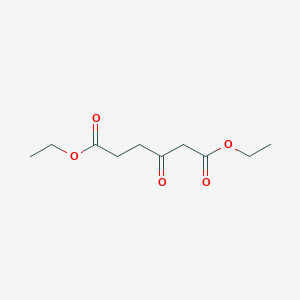
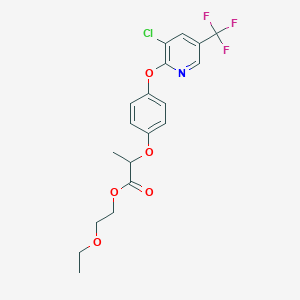
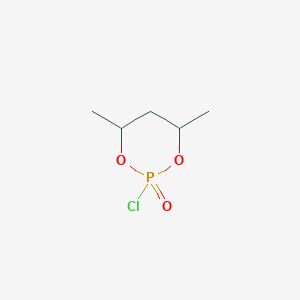
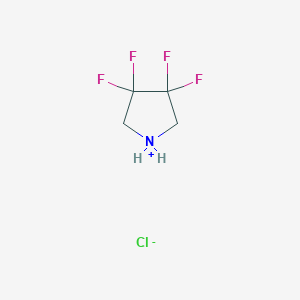
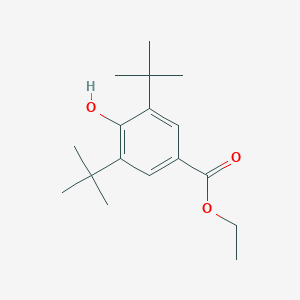
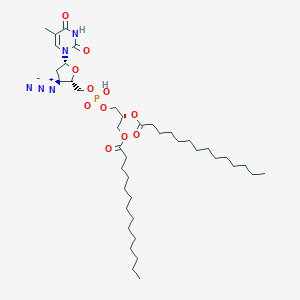
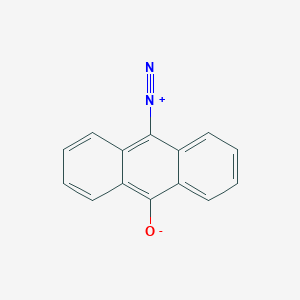
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
